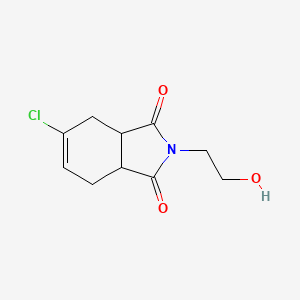
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrobenzaldehyde and ethylene glycol.
Reduction: The nitro group in 5-chloro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with ethylene glycol under acidic conditions to form the hexahydro-isoindole-dione structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The industrial production methods also emphasize safety and environmental considerations, such as the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
化学反应分析
Types of Reactions
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(2-oxoethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione.
Reduction: Formation of 2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione.
Substitution: Formation of 5-methoxy-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione.
科学研究应用
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione: Characterized by the presence of a chloro group and a hydroxyethyl group.
2-(2-Hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione: Lacks the chloro group, which may result in different chemical and biological properties.
5-Methoxy-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione:
Uniqueness
The presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
5-chloro-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1,7-8,13H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOGHZKFJGOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)
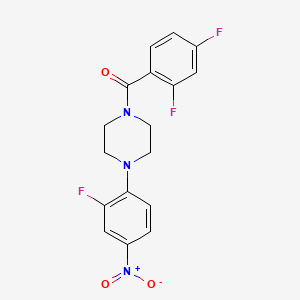
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
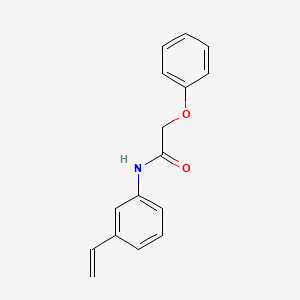
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide](/img/structure/B4954707.png)
![4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4954721.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone](/img/structure/B4954727.png)
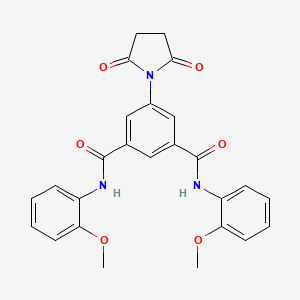
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
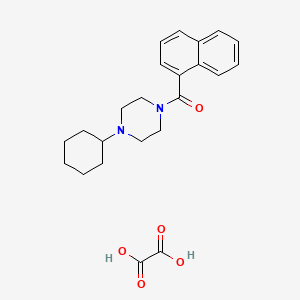
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
